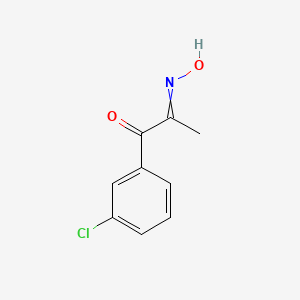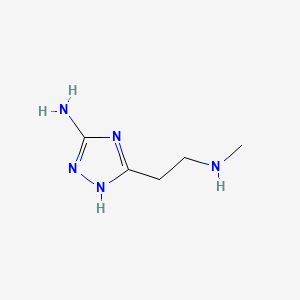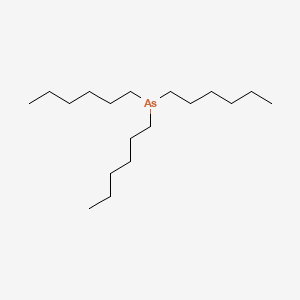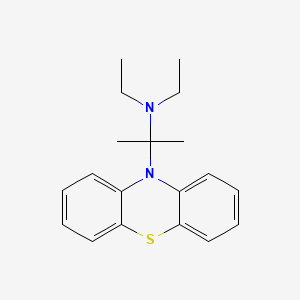
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- typically involves the cyclization of 3-amino-3’-nitro-2,2’-dipyridinyl sulfide and 3,3’-dinitro-2,2’-dipyridinyl disulfide, followed by various alkylation and arylation reactions . The reaction conditions often include the use of sodium 3-amino-2-pyridinethiolate and 2-chloro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often involving reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Wirkmechanismus
The mechanism of action of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. It is known to interact with dopaminergic receptors, which play a crucial role in its neuroleptic effects . Additionally, the compound can modulate other cellular pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Prothipendyl: A monoazaphenothiazine drug with neuroleptic activity.
These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the unique properties of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-.
Eigenschaften
CAS-Nummer |
63834-13-9 |
|---|---|
Molekularformel |
C19H24N2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-5-20(6-2)19(3,4)21-15-11-7-9-13-17(15)22-18-14-10-8-12-16(18)21/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
JTJURXUHFKXPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


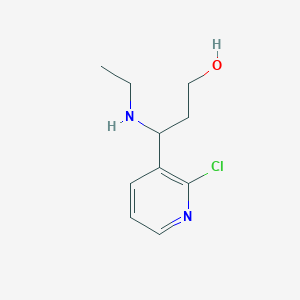
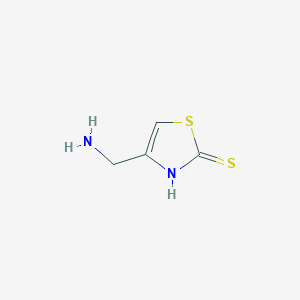

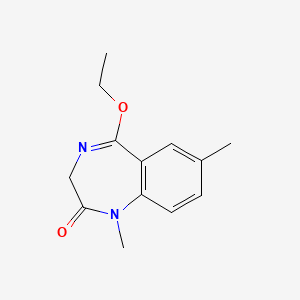
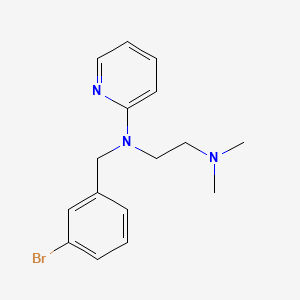


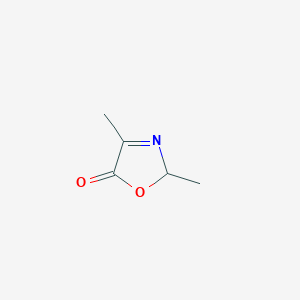
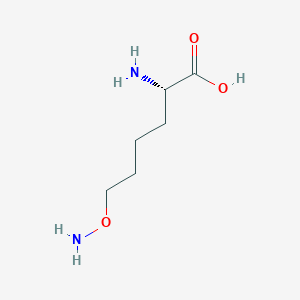
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
